Product packaging for 2-(Methylamino)butanamide hydrochloride(Cat. No.:)

2-(Methylamino)butanamide hydrochloride

Cat. No.: B12497088
M. Wt: 152.62 g/mol
InChI Key: LFFRJJQGNHVEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-(Methylamino)butanamide hydrochloride (CAS 2682097-15-8) is a chiral organic compound with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol . This chemical serves as a valuable synthetic intermediate and building block in pharmaceutical research and organic synthesis . It is particularly useful for preparing more complex molecules and is regarded as a key chiral intermediate . Researchers should handle this material with appropriate precautions. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or for any human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O B12497088 2-(Methylamino)butanamide hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

2-(methylamino)butanamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-3-4(7-2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H

InChI Key

LFFRJJQGNHVEMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)NC.Cl

Origin of Product

United States

Historical Context and Chemical Significance in Research

The history of 2-(Methylamino)butanamide (B572552) hydrochloride is not one of extensive documentation or landmark discoveries. Instead, its presence is primarily noted in chemical supplier catalogs, where it is listed as a research chemical or building block for synthesis. sigmaaldrich.comsigmaaldrich.com Its chemical significance is best understood by examining its structure in relation to more widely studied compounds.

2-(Methylamino)butanamide hydrochloride is the N-methylated derivative of 2-aminobutanamide (B112745) hydrochloride. This structural relationship is crucial, as the addition of a methyl group to an amine can significantly alter a molecule's physicochemical properties, such as its basicity, lipophilicity, and steric profile. In the broader context of medicinal chemistry and pharmacology, N-methylation is a common strategy employed to modify the biological activity of parent compounds. nih.govnih.govmdpi.commdpi.com For instance, research on various peptides and small molecules has shown that N-methylation can impact receptor binding, metabolic stability, and cell permeability. nih.govnih.govmdpi.com

While the synthesis of the closely related 2-aminobutanamide hydrochloride is well-documented as an intermediate in the production of certain pharmaceuticals, the specific synthetic pathways and historical development of this compound are not prominently featured in peer-reviewed academic publications. Its existence is largely as a cataloged chemical entity, available for researchers who may require it for specific, yet not widely published, synthetic routes.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name 2-(methylamino)butanamide;hydrochloride
CAS Number 1420659-67-1 sigmaaldrich.com
Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
Canonical SMILES CCC(C(=O)N)NC.Cl

Foundational Research Areas and Current Scholarly Gaps

A thorough review of the academic landscape reveals a significant scarcity of foundational research specifically focused on 2-(Methylamino)butanamide (B572552) hydrochloride. Unlike its unmethylated counterpart, which has a defined role in pharmaceutical synthesis, 2-(Methylamino)butanamide hydrochloride does not appear as a key intermediate or final product in widely cited research.

The primary "foundational area" can be considered its availability as a synthetic building block. Chemical suppliers list it, often as a custom synthesis product, implying a demand from a small subset of researchers, likely in the field of organic synthesis or medicinal chemistry. sigmaaldrich.com However, the specific applications for which it is being used are not detailed in the public domain or academic literature.

This leads to the most prominent finding: a significant scholarly gap . There is a clear lack of published studies investigating the following aspects of this compound:

Pharmacological Profile: There are no publicly available studies on its biological activity. Its potential effects on biological systems remain uninvestigated.

Toxicological Data: Correspondingly, its safety profile and potential toxicity have not been documented in academic research.

Metabolic Fate: Its behavior in biological systems, including how it might be metabolized, is unknown.

Advanced Synthetic Applications: While it is available as a building block, its use in the synthesis of novel or complex molecules is not a feature of the current body of literature.

Scope and Objectives of Contemporary Academic Inquiry

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and sustainable alternative to classical chemical methods, often providing high stereoselectivity under mild conditions. rug.nl Chemoenzymatic strategies, which combine enzymatic steps with chemical reactions, leverage the strengths of both approaches. nih.gov

Enzymes are highly efficient and stereoselective catalysts. For the production of chiral amino amides, hydrolases such as lipases and aminopeptidases are particularly relevant.

A key strategy is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. A novel D-aminopeptidase from Brucella sp. (Bs-Dap) has been shown to be highly effective for the kinetic resolution of racemic 2-aminobutanamide. researchgate.netnih.gov The enzyme specifically hydrolyzes the (R)-enantiomer to (R)-2-aminobutanoic acid, leaving the desired (S)-2-aminobutanamide untouched. This method achieves over 99% enantiomeric excess (e.e.) for the (S)-amide at 50% conversion. researchgate.netnih.gov It is conceivable that a similar aminopeptidase (B13392206) could be discovered or engineered to resolve racemic 2-(methylamino)butanamide.

Lipases can also be employed for kinetic resolution. For example, Candida antarctica lipase (B570770) is used to resolve chiral amines by selectively catalyzing the acylation of one enantiomer with an ester, producing an amide that can be separated from the unreacted amine enantiomer. google.com

Enzyme Substrate Transformation Outcome Reference
D-Aminopeptidase (Bs-Dap)Racemic 2-aminobutanamideStereospecific hydrolysis of (R)-amide(S)-2-aminobutanamide (>99% e.e.) researchgate.netnih.gov
Candida antarctica LipaseRacemic chiral aminesStereoselective acylationSeparation of enantiomers (one as amide, one as free amine) google.com

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as the biocatalyst. Whole-cell systems contain the necessary enzymes in their natural environment and automatically handle the regeneration of any required cofactors.

The kinetic resolution of 2-aminobutanamide has been successfully demonstrated using recombinant Escherichia coli whole cells that overexpress the D-aminopeptidase enzyme. researchgate.netnih.gov This whole-cell biotransformation system was optimized for industrial application. By using a high substrate concentration (300 g/L of 2-aminobutanamide) and a low catalyst loading (4 g/L wet cell weight), the process reached 50% conversion and >99% e.e. in just 80 minutes. researchgate.netnih.gov The high catalytic efficiency of the whole-cell system demonstrates its potential for the large-scale industrial production of (S)-2-aminobutanamide. researchgate.netnih.gov This approach represents a viable model for developing a similar whole-cell process for the stereoselective synthesis of this compound. The development of scalable flow systems with immobilized enzymes further enhances the potential for continuous and efficient biocatalytic production of fine chemicals. nih.gov

In-Depth Analysis of Synthetic Methodologies for this compound Reveals Limited Publicly Available Data

A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of specific information regarding the synthesis, process chemistry, and catalyst development for the chemical compound this compound. While extensive research has been published on the closely related analogue, 2-aminobutanamide hydrochloride—a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam—the same level of detail is not available for its N-methylated counterpart.

The requested article, focusing on the synthetic methodologies, process research, and scale-up considerations for this compound, cannot be generated with the required scientific accuracy and depth due to the absence of specific research findings in the public domain. Searches for optimization of reaction conditions, yield enhancement, and catalyst development for this particular compound did not yield specific data, patents, or scholarly articles.

It is common in the field of chemical and pharmaceutical sciences for information on specific synthetic intermediates to be proprietary and not widely published, particularly if they are part of a novel or commercially sensitive manufacturing process. The available literature, including numerous patents, extensively details the synthesis of 2-aminobutanamide hydrochloride from various starting materials such as 2-aminobutyric acid. These processes often involve chlorination followed by amination. For instance, one patented method describes the reaction of 2-aminobutyric acid with bis(trichloromethyl) carbonate to form an intermediate, which is then ammoniated to produce 2-aminobutanamide hydrochloride. patsnap.comgoogle.com Another approach involves the use of thionyl chloride for the chlorination step. patsnap.com

Furthermore, research into the synthesis of the chiral S-enantiomer of 2-aminobutanamide hydrochloride highlights various strategies, including chemical resolution and biotransformation, to achieve high optical purity. google.comgoogle.com These studies underscore the importance of this class of compounds as pharmaceutical intermediates.

However, the introduction of a methyl group on the amine, to form this compound, fundamentally alters the molecule and would necessitate a distinct synthetic pathway. This could potentially involve the use of N-methyl-2-aminobutyric acid as a starting material or a final N-methylation step. Without specific studies on these synthetic routes for the target compound, any discussion on process optimization, yield enhancement, or catalyst development would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Given the constraints and the lack of specific data, it is not possible to provide a detailed and factual article on the synthetic methodologies for this compound as outlined in the user's request.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for obtaining detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm its constitution and stereochemistry.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal reveal the electronic environment and connectivity of the protons. The spectrum would be expected to show distinct signals for the protons of the ethyl group, the methine (α-carbon) proton, the N-methyl group, and the amine/amide protons. The protons on the nitrogen atoms would be expected to be broad and their chemical shift dependent on the solvent and concentration. Due to the presence of a chiral center at the α-carbon, the adjacent methylene (B1212753) protons of the ethyl group are diastereotopic and would be expected to appear as a complex multiplet.

¹³C NMR spectroscopy provides information on the number and type of carbon atoms. The spectrum would show distinct peaks for the carbonyl carbon of the amide, the α-carbon, the N-methyl carbon, and the two carbons of the ethyl side chain. The chemical shifts are indicative of the functional groups and their positions within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Note: These are predicted values based on analogous structures; actual experimental values may vary.

Atom Predicted ¹H NMR (ppm) Predicted Multiplicity Predicted ¹³C NMR (ppm)
Amide Carbonyl (C=O)--~175
α-Carbon (CH)~3.5 - 4.0Doublet of Triplets (dt) or Multiplet (m)~55-60
N-Methyl (N-CH₃)~2.5 - 2.8Singlet (s)~30-35
Methylene (CH₂)~1.6 - 1.9Multiplet (m)~25-30
Methyl (CH₃)~0.9 - 1.1Triplet (t)~10-15
Amide NH~7.5 - 8.5Broad Singlet (br s)-
Amine N⁺H₂~8.0 - 9.0Broad Singlet (br s)-

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov These two methods are complementary. For this compound, key functional groups include the secondary amide, the secondary amine hydrochloride salt, and the alkyl chain.

Key expected vibrational frequencies include:

Amide A (N-H stretch): A broad band around 3300-3100 cm⁻¹.

Amine N⁺-H stretch: Broad absorptions in the 3000-2400 cm⁻¹ region, characteristic of an amine salt.

C-H stretches: Sharp bands in the 3000-2850 cm⁻¹ region for the alkyl groups.

Amide I (C=O stretch): A strong, sharp absorption typically found between 1680-1630 cm⁻¹. This is one of the most characteristic peaks in the spectrum. libretexts.org

Amide II (N-H bend): A band in the 1570-1515 cm⁻¹ region.

C-N stretch: Vibrations for the C-N bonds would appear in the fingerprint region (1350-1000 cm⁻¹). researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Amine Salt (R₂N⁺H₂)N⁺-H Stretch3000 - 2400 (Broad)Weak
Amide (R-CO-NH-R')N-H Stretch3300 - 3100Moderate
Alkyl (C-H)C-H Stretch3000 - 2850Strong
Amide (C=O)C=O Stretch (Amide I)1680 - 1630Moderate
Amide (N-H)N-H Bend (Amide II)1570 - 1515Weak
Alkyl (C-C)C-C Stretch1200 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and providing structural information through fragmentation patterns. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be ideal, likely showing a prominent protonated molecular ion [M+H]⁺ corresponding to the free base (C₅H₁₂N₂O).

Under higher energy conditions, such as Electron Ionization (EI), the molecule would fragment in predictable ways. Key fragmentation pathways for amides include alpha-cleavage and the McLafferty rearrangement. libretexts.org For this specific compound, expected fragments would arise from the cleavage of the C-C bonds in the butyl chain and the C-N bonds. A characteristic peak for primary amides from the McLafferty rearrangement occurs at m/z 59. libretexts.org Another common fragmentation for butanamides is the formation of an acylium ion at m/z 44. libretexts.org

Table 3: Predicted Mass Spectrometry Data for 2-(Methylamino)butanamide (Free Base).

Analysis Type Ion Predicted m/z Interpretation
ESI-MS (Soft Ionization)[M+H]⁺117.09Molecular weight confirmation of the free base
EI-MS (Hard Ionization)[M]⁺116.08Molecular Ion
EI-MS (Hard Ionization)C₄H₈NO⁺86.06Loss of ethyl radical (•CH₂CH₃)
EI-MS (Hard Ionization)C₂H₅NO⁺59.04McLafferty rearrangement product
EI-MS (Hard Ionization)CH₄N⁺30.03Fragment from methylamino group cleavage

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatography is essential for separating the target compound from impurities and for resolving its stereoisomers. Both liquid and gas chromatography offer powerful solutions for the quantitative and qualitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and enantiomeric excess of non-volatile compounds like this compound.

For quantitative analysis (purity assessment), a reversed-phase HPLC method would typically be developed. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be effective. Detection could be achieved using a UV detector if the amide bond provides sufficient chromophore, or more universally with a Charged Aerosol Detector (CAD) or Mass Spectrometer (LC-MS). youtube.com

For stereochemical assessment, chiral HPLC is required to separate the (R)- and (S)-enantiomers. This is critical as stereoisomers can have different biological activities. Separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for resolving a wide range of chiral amines and amino acid derivatives. yakhak.orgresearchgate.net Another approach involves using zwitterionic CSPs, which are particularly well-suited for separating free amino acids and their derivatives under LC-MS compatible conditions. chiraltech.comchromatographytoday.com In some cases, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity and chromatographic resolution. yakhak.orgresearchgate.net

Table 4: Example HPLC Method Parameters for Chiral Analysis.

Parameter Description
Column Chiral Stationary Phase (e.g., Chiralpak® IA, Lux® Amylose-1)
Mobile Phase Normal Phase: Hexane/Isopropanol/Ethanol mixture; Reversed Phase: Acetonitrile/Water/Buffer
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis (e.g., at 210 nm) or Mass Spectrometry (LC-MS)
Temperature 20 - 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution technique that combines the separation power of GC with the detection capabilities of MS. However, this compound is non-volatile due to its salt form and polar functional groups. Therefore, derivatization is necessary to convert it into a thermally stable and volatile compound suitable for GC analysis.

A common derivatization strategy involves a two-step process: esterification of the amide followed by acylation of the amine. For instance, the compound can be treated with an alcohol (e.g., methanol) under acidic conditions to form the methyl ester, followed by reaction with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) or ethyl chloroformate to derivatize the methylamino group. nih.govnih.gov

The resulting derivative can be readily separated on a standard non-polar or medium-polarity GC column (e.g., DB-5ms or DB-17ms). The mass spectrometer then provides a fragmentation pattern for the derivative, which can be used for unambiguous identification and quantification. The EI mass spectra of such derivatives often show characteristic fragment ions that make identification straightforward, including for isomeric compounds. nih.gov The molecular ion is typically observed under chemical ionization (CI) conditions, confirming the molecular weight of the derivative. nih.gov

Theoretical and Computational Chemistry Studies of 2 Methylamino Butanamide Hydrochloride

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its physical properties and reactivity. These methods, such as Density Functional Theory (DFT) or ab initio calculations, solve the Schrödinger equation to determine the electron distribution and energy of the molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap suggests the molecule is more reactive.

For 2-(Methylamino)butanamide (B572552) hydrochloride, a theoretical analysis would likely reveal the nitrogen and oxygen atoms, with their lone pairs of electrons, as significant contributors to the HOMO. The LUMO would likely be distributed around the carbonyl group and the C-N bonds. Such calculations would provide quantitative data on ionization potential and electron affinity, which are crucial for understanding its behavior in chemical reactions.

Table 1: Hypothetical Electronic Properties of 2-(Methylamino)butanamide Hydrochloride

PropertyHypothetical Value (Hartree)Description
HOMO Energy-0.25Energy of the highest occupied molecular orbital, indicating electron-donating capability.
LUMO Energy0.05Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability.
HOMO-LUMO Gap0.30Energy difference between HOMO and LUMO, a measure of chemical reactivity and stability.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

An electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-poor and represent sites for electrophilic attack or hydrogen bond donation.

In the case of this compound, the ESP surface would be expected to show a strong negative potential around the carbonyl oxygen atom, making it a likely site for interaction with positive ions or hydrogen bond donors. The protonated amine group would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. This type of analysis is crucial for understanding how the molecule will interact with biological targets or other chemical species.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule, or its conformation, is critical to its function, especially in a biological context. This compound has several rotatable bonds, meaning it can exist in numerous conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the molecule in a solvent box (e.g., water), MD can provide a realistic picture of its conformational preferences in solution. The simulation solves Newton's equations of motion for the system, yielding a trajectory that reveals how the molecule's shape changes over nanoseconds or even microseconds. This allows for the identification of the most populated conformational states and the dynamics of transition between them. For this compound, MD simulations would reveal the flexibility of the butyl chain and the orientation of the methylamino and amide groups in an aqueous environment.

Monte Carlo (MC) methods provide another powerful approach to exploring the conformational space of a molecule. arxiv.orgresearchgate.net Instead of simulating the deterministic movement of atoms, MC methods generate random changes to the molecule's conformation and accept or reject these changes based on their energy. arxiv.orgresearchgate.net This allows for a broad search of the potential energy surface to find low-energy conformations. Global optimization algorithms, often combined with MC or other search methods, aim to identify the single lowest energy conformation (the global minimum) among all possible shapes. These computational techniques are essential for building a comprehensive understanding of the molecule's structural landscape. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is a cornerstone of drug discovery and is used to understand how a small molecule might exert a biological effect. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on how well they fit and the strength of their intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and van der Waals forces).

For this compound, a docking study would require a specific protein target. The molecule would be placed into the binding site of the target, and a scoring function would estimate the binding affinity. The results would be presented as a ranked list of poses, with associated scores indicating the predicted strength of the interaction. This information can guide the design of more potent or selective molecules.

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

Docking PoseBinding Energy (kcal/mol)Key Interactions
1-8.5Hydrogen bond between amide N-H and protein backbone carbonyl. Hydrogen bond between protonated amine and acidic residue (e.g., Aspartate).
2-8.1Similar to Pose 1, but with a different orientation of the butyl chain in a hydrophobic pocket.
3-7.9Altered hydrogen bonding pattern, with the carbonyl oxygen acting as a hydrogen bond acceptor.

Note: This table is for illustrative purposes only and represents the type of data that would be generated in a molecular docking study against a hypothetical protein target.

No Publicly Available Research Found for

Extensive searches for scholarly articles and research data concerning the theoretical and computational chemistry of this compound have yielded no specific findings. As of the current date, there appears to be a significant gap in the scientific literature regarding the computational analysis of this particular compound.

Enzyme Active Site Prediction and Binding Mode Analysis: There is no available information detailing the prediction of enzyme active sites that may interact with this compound or any analysis of its potential binding modes within these sites.

Receptor Binding Simulations (Non-Human Models): No studies were found that have conducted simulations of the binding affinity or interaction of this compound with any receptors in non-human models.

Prediction of Metabolic Pathways and Enzyme Interactions: Information on the predicted metabolic breakdown of this compound and its interactions with metabolic enzymes is not present in the available scientific literature.

This lack of data prevents the creation of the requested article, as no research findings exist to populate the specified sections on theoretical and computational chemistry studies. Further research and publication in this area would be necessary to provide the detailed, informative, and scientifically accurate content required.

Mechanistic Research and Biological Interaction Studies Non Clinical

Enzyme Inhibition and Modulatory Research

The modulatory effects of 2-(Methylamino)butanamide (B572552) hydrochloride on several critical enzyme families have been a primary area of non-clinical investigation.

Studies on Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov Pharmacological inhibition of HDACs can alter the acetylation state of chromatin, which may result in the re-expression of silenced genes and the repression of highly transcribed ones. nih.gov This mechanism has made HDAC inhibitors a subject of interest in therapeutic research. nih.gov At present, there is no publicly available research specifically detailing the inhibitory or modulatory effects of 2-(Methylamino)butanamide hydrochloride on HDAC enzymes.

Research on Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in neutrophils. nih.gov It plays a role in the innate immune response by producing hypochlorous acid from hydrogen peroxide and chloride ions. Under certain conditions, MPO can influence the production of hydroxyl radicals. nih.gov There is currently no specific data from non-clinical studies on the interaction between this compound and the MPO enzyme.

Investigation of GABA Transporter (GAT) Inhibition and Selectivity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is terminated, in part, by GABA transporters (GATs). nih.gov These transporters are divided into several subtypes, including GAT1, GAT2, GAT3, and GAT4, which are distributed throughout the brain and peripheral tissues. nih.govnih.gov The selective inhibition of these transporters is an area of significant research interest for various neurological conditions. nih.gov As of the latest review of scientific literature, no studies have been published that specifically investigate the inhibitory activity or selectivity profile of this compound towards any of the GABA transporter subtypes.

Cytochrome P450 (CYP) Enzyme Interactions and Induction/Inhibition Profiles

The Cytochrome P450 (CYP) superfamily of enzymes is essential for the metabolism of a wide array of xenobiotics, including many therapeutic drugs. nih.govnih.gov Interactions with CYP enzymes, whether through inhibition or induction, are a critical aspect of non-clinical drug development, as they can significantly impact the metabolic pathways of co-administered substances. nih.goviu.edu The primary CYP isozymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov A comprehensive understanding of a compound's potential to interact with these enzymes is crucial. Currently, there is no available data characterizing the interaction profile of this compound with the major CYP450 isoforms.

Receptor Binding and Functional Assays in Isolated Systems (Non-Human)

Direct interaction with neurotransmitter receptors is a key mechanism of action for many centrally acting compounds.

Neurotransmitter Receptor Affinity Studies

To understand the potential pharmacological profile of a compound, its affinity for a range of neurotransmitter receptors is typically assessed in non-human, isolated systems. These studies provide foundational information about which signaling pathways the compound is most likely to modulate. At this time, there are no published reports detailing the binding affinities of this compound for any specific neurotransmitter receptors.

Ion Channel Modulation Research (e.g., sodium and calcium currents)

No research data is available on the modulatory effects of this compound on any ion channels, including sodium and calcium currents.

Cellular Pathway Modulation in In Vitro Research Models

There is no published evidence to suggest that this compound has been investigated for its effects on cellular pathways in in vitro models.

Cell Cycle Progression Analysis

No studies were found that analyzed the impact of this compound on cell cycle progression. Consequently, there is no data on its potential to cause cell cycle arrest or influence the transition between different phases of the cell cycle.

Apoptosis Induction Mechanisms

There is no scientific literature available describing any studies into the pro-apoptotic or anti-apoptotic effects of this compound. Research into its potential to induce programmed cell death is absent from the public record.

Cellular Signaling Cascade Investigations

Investigations into the effects of this compound on any known cellular signaling cascades have not been reported in the scientific literature.

In Vivo (Non-Human) Pharmacological Mechanistic Studies

No in vivo studies in non-human animal models have been published that describe the pharmacological mechanisms of this compound.

Design, Synthesis, and Evaluation of Derivatives and Analogues of 2 Methylamino Butanamide Hydrochloride

Rational Design Principles for Analogue Synthesis

The rational design of analogues of 2-(methylamino)butanamide (B572552) hydrochloride is grounded in established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. A key strategy involves the systematic modification of the parent scaffold to explore the chemical space around it. This process often begins with the generation of a pharmacophore model, which identifies the essential structural features required for biological activity.

A common approach is the hybridization of two or more known pharmacophores to create novel chemotypes with potentially enhanced or entirely new activities. nih.gov For instance, elements from a benzamide (B126) series and a thiophene-derived system were successfully combined to generate a new series of AMPA receptor modulators. nih.gov This highlights a design principle where understanding the binding modes of progenitor molecules can guide the creation of hybrid compounds with improved potency. nih.gov

Another core principle is scaffold hopping, which involves replacing the central molecular framework while retaining key functional groups in their appropriate spatial orientation. This strategy aims to discover new, patentable chemical series with improved properties. Computational tools and techniques like 3D molecular similarity and electrostatic complementary methods are instrumental in the rational design process, enabling the prediction of binding affinities and the prioritization of synthetic targets. nih.gov These approaches have been shown to dramatically increase potency, in some cases by several thousand-fold, by optimizing interactions with the target protein. nih.gov

Furthermore, the introduction of conformational constraints, such as ring systems or rigid linkers, can be employed to lock the molecule in a bioactive conformation, thereby increasing affinity and selectivity. The synthesis of analogues often involves multi-step reaction sequences, starting from commercially available precursors or through the de novo synthesis of the core scaffold. rsc.org

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological activity. For compounds related to 2-(methylamino)butanamide hydrochloride, these studies focus on the impact of substituents and stereochemistry on their pharmacological profiles.

Substituent Effects on Biological Activity

The modification of substituents on and around the butanamide scaffold can have profound effects on biological activity. SAR studies of related N-substituted compounds have revealed several key trends. For example, in a series of 2-(N-substituted)-aminobenzimidazoles, the nature of the substituent on the amino group was found to be critical for their activity as SK channel inhibitors. nih.gov

In other classes of compounds, such as phenyldihydropyrazolones, the introduction of different substituents on the nitrogen of the pyrazolone (B3327878) ring was explored to modulate their activity against Trypanosoma cruzi. frontiersin.org These studies often reveal that both the electronic properties (electron-donating or -withdrawing) and the steric bulk of the substituents play a significant role. For instance, in some series, apolar substituents lead to better activity compared to more polar ones. frontiersin.org

The following table summarizes the effects of different substituents on the biological activity of various related heterocyclic scaffolds.

ScaffoldSubstituent PositionSubstituent TypeEffect on ActivityReference
2-AminobenzimidazoleN-substitutionVariesCritical for SK channel inhibition nih.gov
PhenyldihydropyrazolonePyrazolone NitrogenApolar vs. PolarApolar groups generally improve activity against T. cruzi frontiersin.org
2-ArylaminopyrimidinePyrimidine ringVariesModulates inhibitory effects on inflammatory cytokines nih.gov

Stereochemical Influence on Pharmacological Profiles

Stereochemistry is a critical determinant of pharmacological activity, as biological macromolecules such as enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a target and elicit a biological response. For chiral compounds like 2-(methylamino)butanamide, which has a stereocenter at the C2 position, the different enantiomers can exhibit distinct pharmacological and pharmacokinetic properties.

It is a well-established principle that the two enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. Therefore, the synthesis and evaluation of single enantiomers are often a key part of the drug development process.

The synthesis of the S-enantiomer of 2-aminobutanamide (B112745) hydrochloride, an important intermediate for the antiepileptic drug Levetiracetam, highlights the importance of stereochemical control. google.comgoogle.com The preparation of optically active S-2-aminobutanamide hydrochloride is a key step to ensure the stereochemical purity of the final drug product. google.comgoogle.com

Development of Analogues as Molecular Probes and Research Tools

Analogues of bioactive compounds are frequently developed as molecular probes to investigate biological processes and to validate drug targets. These probes are designed with specific properties that allow for the detection and study of their molecular targets. For example, a probe might be derivatized with a reporter group, such as a fluorescent tag or a radiolabel, to enable its visualization and quantification within cells or tissues.

The butanamide scaffold can serve as a foundation for the development of such probes. By incorporating functionalities that can be easily modified, such as an alkyne or azide (B81097) group for "click chemistry," researchers can readily attach various reporter tags. mdpi.com Protein scaffold-based molecular probes have also emerged as powerful tools for targeting cancer-related molecules for imaging purposes. nih.gov

Furthermore, analogues can be designed as photoaffinity labels, which contain a photoreactive group that forms a covalent bond with the target protein upon irradiation with light. This allows for the identification and characterization of the binding site. The development of such tools is essential for advancing our understanding of the mechanisms of action of new therapeutic agents and for the identification of novel drug targets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(Methylamino)butanamide hydrochloride, and how can reaction parameters be optimized for improved yield?

  • Methodological Answer : A common synthesis involves the deprotection of tert-butoxycarbonyl (Boc)-protected intermediates under acidic conditions. For example, methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate can be treated with HCl in dioxane, followed by stirring at room temperature and reduced-pressure concentration to achieve near-quantitative yield . Optimization includes controlling stoichiometry of HCl, reaction time (e.g., 1 hour), and temperature (ambient conditions). Monitoring via TLC or HPLC ensures completion.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, structurally similar methylamino-containing compounds (e.g., phenylephrine hydrochloride) require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for delayed symptoms . Stability studies under varying pH and temperature are advised to assess decomposition risks .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., δ 9.00 ppm for amine protons in DMSO-d6 ) may arise from solvent interactions or tautomerism. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d6) to confirm peak assignments. Advanced techniques like 2D-COSY or HSQC can resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .

Q. What strategies are effective for impurity profiling during the synthesis of this compound?

  • Methodological Answer : Impurities often originate from incomplete Boc deprotection or side reactions (e.g., methylation at unintended sites). Employ reverse-phase HPLC with UV detection (λ ~273 nm) to separate byproducts . For quantification, use reference standards of known impurities (e.g., tert-butyl byproducts) and optimize gradient elution protocols. Mass spectrometry (LC-MS) aids in structural identification of unknown peaks .

Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The methylamino and amide groups participate in diverse reactions. For substitution, test reactivity with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, acetonitrile) under inert atmospheres. Oxidation with KMnO₄ or H₂O₂ can yield nitro or carbonyl derivatives; monitor via TLC and characterize products using X-ray crystallography or cyclic voltammetry for redox behavior .

Analytical and Mechanistic Questions

Q. Which chromatographic methods are suitable for analyzing this compound in biological matrices?

  • Methodological Answer : HPTLC and UPLC-MS are preferred for high sensitivity. For tissue samples, perform protein precipitation with acetonitrile, followed by SPE cleanup. Use C18 columns with mobile phases containing 0.1% formic acid for improved peak symmetry. Validate methods per ICH guidelines for linearity (R² >0.995) and LOQ (<10 ng/mL) .

Q. What computational approaches predict the metabolic pathways of this compound?

  • Methodological Answer : Tools like PISTACHIO and REAXYS model metabolic transformations (e.g., N-demethylation or hydroxylation). Input SMILES notation into BKMS_METABOLIC to simulate Phase I/II reactions. Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) to validate predicted metabolites via LC-MS/MS .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the compound’s physicochemical properties?

  • Methodological Answer : Variability in melting points or solubility may stem from residual solvents or polymorphic forms. Perform DSC analysis to identify polymorphs and optimize recrystallization solvents (e.g., ethanol/water mixtures). Use Karl Fischer titration to control moisture content (<0.5% w/w) and ensure consistent storage conditions (desiccators, -20°C) .

Q. What experimental designs mitigate conflicting bioactivity results in receptor-binding assays?

  • Methodological Answer : Variations in IC50 values may arise from assay conditions (pH, ionic strength). Standardize buffer systems (e.g., Tris-HCl, pH 7.4) and include positive controls (e.g., known agonists/antagonists). Use radioligand binding assays with membrane preparations from stable cell lines (e.g., HEK293 expressing target receptors) to improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.